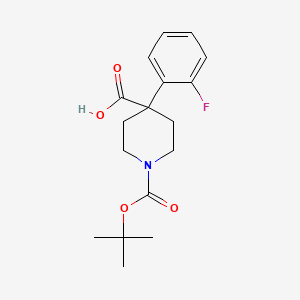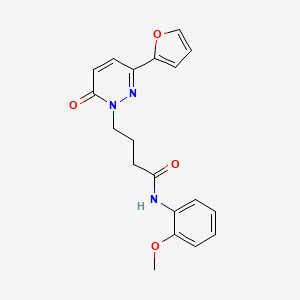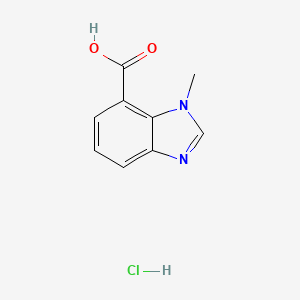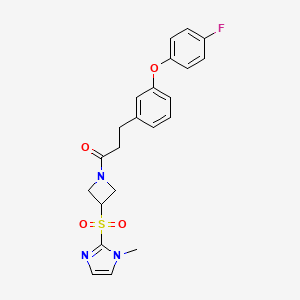![molecular formula C18H14N2O2 B2530242 2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1115279-84-9](/img/structure/B2530242.png)
2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. One efficient and practical synthetic procedure involves a multicomponent process . This protocol is compatible with a wide range of substituents and allows for the practical synthesis of title compounds with a broad range of substituents under mild conditions .Molecular Structure Analysis
The molecular structure of 2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one consists of a total of 40 bonds. There are 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 ether .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of chromone-related pyrazole compounds . The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has proven to be an essential tool for rapid discovery of small biologically active molecules .科学的研究の応用
Antioxidant Activity
2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has shown significant antioxidant properties. This compound can neutralize free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal strains. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a promising candidate for developing new antibiotics and antifungal agents .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory conditions like arthritis, asthma, and inflammatory bowel disease .
Anticancer Potential
Studies have shown that 2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can induce apoptosis in cancer cells. It interferes with cell cycle progression and promotes cell death in various cancer cell lines, including breast, lung, and colon cancers. This highlights its potential as a chemotherapeutic agent .
Neuroprotective Effects
This compound has been found to have neuroprotective properties, which can help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It works by reducing oxidative stress and inflammation in neural cells, thereby protecting them from damage .
Antiviral Activity
Recent studies suggest that 2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one possesses antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. This is particularly relevant in the context of emerging viral infections .
Enzyme Inhibition
The compound has been identified as an effective inhibitor of various enzymes, including tyrosinase and acetylcholinesterase. This inhibition is valuable in the development of treatments for conditions like hyperpigmentation and Alzheimer’s disease .
Photophysical Properties
2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one exhibits unique photophysical properties, such as fluorescence. These properties make it useful in the development of fluorescent probes and sensors for biological and environmental applications .
作用機序
The compound and its derivatives have shown potent antiproliferative activity and high selectivity against the PI3Kα protein . They can induce apoptosis of HCT116 in a dose-dependent manner . In addition, compound 4p was found to induce cell apoptosis via upregulation of Bax and cleaved-caspase 3/9, and downregulation of Bcl-2 .
将来の方向性
特性
IUPAC Name |
2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-2-12-7-9-14(10-8-12)20-18(21)15-11-13-5-3-4-6-16(13)22-17(15)19-20/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFKBZJDHEGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)


![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)
![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)



![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)



